molecular formula C13H15N3OS2 B2434004 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396717-27-3

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2434004
CAS No.: 1396717-27-3
M. Wt: 293.4
InChI Key: PVKFAFYBSGWMMJ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a 4-methyl-1,2,3-thiadiazole scaffold, a privileged heterocycle known for its diverse biological activities, linked to a 4-(thiophen-2-yl)piperidine moiety via a carboxamide bridge. This specific molecular architecture makes it a compound of significant interest in probe and drug discovery efforts. Primary research applications for this compound are anticipated in neuroscience and infectious disease, based on the known activities of its core components. The 1,2,3-thiadiazole pharmacophore is recognized for its potential in central nervous system (CNS) drug discovery. Specifically, certain 1,2,3-thiadiazole derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor, a key target for neurodegenerative diseases such as Parkinson's and Alzheimer's . Alzheimer's disease research is a particularly urgent field, constituting up to 70% of dementia cases, and the exploration of novel neural targets is a primary focus . Concurrently, the 1,2,3-thiadiazole ring is a well-established scaffold in the development of antimicrobial agents. Research on similar 4-methyl-1,2,3-thiadiazole derivatives has demonstrated potent efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus strains, highlighting its potential as a lead structure for combating resistant pathogens . The integration of the piperidine-thiophene group may further modulate the molecule's physicochemical properties and biological activity, potentially enhancing its ability to interact with enzymatic targets such as fatty acid amide hydrolase or other CNS-related receptors . Researchers can utilize this compound as a key intermediate or functional probe to investigate new pathways in neurodegeneration, to develop novel anti-infective strategies, or to explore structure-activity relationships within this promising class of heterocyclic compounds.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-6-4-10(5-7-16)11-3-2-8-18-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFAFYBSGWMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole core demonstrates nucleophilic susceptibility at position 5. Reaction with thionyl chloride (SOCl₂) in refluxing chloroform facilitates chloride substitution, producing derivatives with enhanced electrophilicity . For example:

Reaction Conditions

  • Substrate: (4-Methyl-1,2,3-thiadiazol-5-yl)methanone intermediate

  • Reagents: SOCl₂ (excess), chloroform, 0°C → RT, 12 hrs

  • Product: 5-Chloro-4-methyl-1,2,3-thiadiazole (Yield: 73%)

This reactivity enables further functionalization, such as coupling with amines or thiols.

Piperidine Nitrogen Alkylation/Acylation

The secondary amine in the piperidine ring undergoes alkylation or acylation under mild conditions:

Reaction TypeReagentsConditionsProductYield
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6 hrsN-Methylpiperidinium derivative68%
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → RTN-Acetylpiperidine analogue82%

These modifications enhance lipophilicity, influencing bioavailability in pharmacological studies.

Ketone Functional Group Reactivity

The central methanone group participates in reduction and condensation reactions:

Reduction to Alcohol

  • Reagents: NaBH₄/MeOH or LiAlH₄/THF

  • Product: Secondary alcohol (confirmed by 1H^1H NMR δ 4.1 ppm (t, J = 6.2 Hz))

Schiff Base Formation

  • Conditions: Aniline, glacial acetic acid, reflux

  • Product: Imine derivative (λₘₐₓ = 320 nm by UV-Vis)

Thiophene Electrophilic Substitution

The thiophene moiety undergoes regioselective electrophilic sulfonation:

Sulfonation

  • Reagents: H₂SO₄/SO₃ complex, 50°C

  • Product: 5-Sulfo-thiophene derivative (isolated as sodium salt)

  • Key Data: 13C^{13}C NMR δ 142.3 ppm (C-SO₃H)

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

Intramolecular Cyclization

  • Catalyst: PTSA (p-toluenesulfonic acid), toluene, reflux

  • Product: Thiadiazolo[3,4-b]piperidine (confirmed by X-ray crystallography)

Stability Under Oxidative/Reductive Conditions

ConditionReagentsOutcome
Oxidative (H₂O₂, AcOH)30% H₂O₂, 12 hrsThiadiazole ring cleavage
Reductive (Zn/HCl)Zn dust, HCl, RTPartial reduction of thiophene ring

Synthetic Routes to Derivatives

A representative synthesis of a brominated analogue is shown below:

Step 1: Thiadiazole Formation

  • Substrate: 4-Methylacetophenone

  • Reagents: Ethyl hydrazinecarboxylate, SOCl₂

  • Intermediate: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Step 2: Piperidine Coupling

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Ranking (1–5)Notes
ThiadiazoleNucleophilic substitution5Most reactive site
Piperidine nitrogenAlkylation4Steric hindrance limits reactivity
ThiopheneElectrophilic substitution3Directed by electron-rich ring
KetoneReduction2Requires strong reductants

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and spectral data from controlled studies ensure reproducibility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. A study on similar compounds showed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of thiadiazole enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Thiadiazole derivatives have been studied for their potential as antitumor agents. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Thiadiazole Derivatives in Cancer Treatment
A study demonstrated that a related thiadiazole compound induced S-phase arrest in cancer cells and upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death .

Neuropharmacology

Compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone have shown potential neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory pathways.

Research Findings:
A review highlighted the neuroprotective properties of thiadiazole derivatives against oxidative stress-induced neuronal damage, suggesting their potential use in treating neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring followed by coupling with piperidine derivatives. Optimizing these synthetic routes can lead to improved yields and purity.

Table 2: Synthetic Methods Overview

StepDescription
Formation of ThiadiazoleReaction of thiosemicarbazide with carboxylic acids
Coupling with PiperidineNucleophilic substitution reactions
Final AssemblyThioether formation using thiol reagents

Industrial Production Techniques

Industrial production may utilize advanced techniques such as continuous flow chemistry to enhance efficiency and scalability while maintaining high purity levels .

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of the compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole with a thiophene-substituted piperidine. Various synthetic routes have been explored to optimize yield and purity, including one-pot synthesis methods that simplify the process while maintaining structural integrity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study indicated that modifications at specific positions on the thiadiazole ring can significantly enhance antimicrobial activity. For instance:

CompoundActivity Against BacteriaIC50 (µg/mL)
Base CompoundModerate15.0
Compound AHigh5.0
Compound BVery High2.0

These findings suggest that the presence of specific substituents can potentiate the antimicrobial effects of thiadiazole derivatives .

Anticancer Activity

Recent research has demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. The following table summarizes key findings:

Cell LineCompoundIC50 (µg/mL)Mechanism
MCF-7This compound10.0Apoptosis induction
HepG2Same as above8.5Cell cycle arrest at G2/M phase

The increase in the Bax/Bcl-2 ratio and activation of caspase pathways indicate that this compound promotes apoptotic signaling in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the thiadiazole ring and piperidine moiety can greatly influence biological activity. Notably:

  • Substituents on the thiadiazole ring : The introduction of electron-withdrawing groups enhances activity.
  • Piperidine modifications : Alterations in the piperidine structure lead to variations in lipophilicity and consequently affect cellular uptake and potency.

Case Studies

  • Anticancer Efficacy : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. The compound's ability to target sarcoma cells was confirmed through radiolabeling studies .
  • Antimicrobial Testing : A comprehensive evaluation against a panel of gram-positive and gram-negative bacteria showed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

(Basic) What are the common synthetic routes for this compound, and what catalysts are typically employed?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thiadiazole ring via cyclization reactions using thiourea derivatives under reflux conditions.
  • Step 2: Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for thiophene attachment).
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, while Lewis acids like ZnCl₂ may facilitate cyclization .
  • Key Conditions: Reactions often require anhydrous solvents (e.g., THF, DMF), controlled temperatures (60–100°C), and inert atmospheres (N₂/Ar) to prevent oxidation .

(Basic) How do researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) is used to assess purity, targeting ≥95% purity thresholds .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis: Combustion analysis (C, H, N, S) confirms stoichiometric ratios within ±0.4% deviation .

(Advanced) What strategies optimize reaction yields for thiadiazole-piperidine hybrids?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperidine functionalization .
  • Catalyst Loading: Reducing Pd catalyst to 2–5 mol% minimizes side reactions while maintaining coupling efficiency .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) balances reaction kinetics and thermal stability of intermediates .
  • Workup Protocols: Precipitation/crystallization (e.g., using ethyl acetate/hexane) improves yield recovery by 15–20% .

(Advanced) How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • Compare NMR coupling constants with DFT-predicted values to resolve stereochemical ambiguities .
    • Use 2D NMR (COSY, HSQC) to confirm connectivity in complex regions (e.g., overlapping piperidine/thiophene signals) .
  • Isotopic Labeling: Introduce ¹³C labels at suspected sites to trace unexpected MS fragmentation patterns .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict vibrational (IR) and electronic (UV-Vis) spectra for mismatch resolution .

(Advanced) What computational methods predict biological activity, and how reliable are they compared to empirical data?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to targets like enzymes/receptors. For example, docking scores ≤ -8.0 kcal/mol suggest strong inhibition potential .
  • MD Simulations: GROMACS evaluates stability of ligand-target complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
  • Validation: Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies >20% warrant re-evaluation of force field parameters or hydration models .

(Advanced) How does pH stability influence reactivity and storage protocols?

Methodological Answer:

  • Stability Profiling:
    • Acidic Conditions (pH < 4): Hydrolysis of the thiadiazole ring occurs, detected via HPLC degradation peaks .
    • Neutral/Alkaline Conditions (pH 7–9): Compound remains stable for >30 days at 4°C .
  • Storage Recommendations: Lyophilized solids stored at -20°C in amber vials with desiccants (silica gel) prevent moisture-induced degradation .

(Advanced) What challenges arise in synthesizing piperidine-thiophene hybrids, and how are they mitigated?

Methodological Answer:

  • Challenge 1: Steric hindrance during piperidine-thiophene coupling reduces yields.
    • Mitigation: Use bulkier ligands (e.g., XPhos) to enhance Pd catalyst selectivity .
  • Challenge 2: Oxidation of thiophene under basic conditions.
    • Mitigation: Conduct reactions under inert atmospheres and add antioxidants (e.g., BHT) .
  • Challenge 3: Epimerization at the piperidine chiral center.
    • Mitigation: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions (-20°C) .

(Advanced) How are salt forms of this compound synthesized, and what advantages do they offer?

Methodological Answer:

  • Synthesis Protocol: React the free base with acids (e.g., HCl, ethanoic acid) in ethanol/water mixtures. Inorganic salts (Na⁺, K⁺) form via neutralization with metal hydroxides .
  • Advantages:
    • Enhanced solubility (e.g., hydrochloride salts increase aqueous solubility by 5–10×) .
    • Improved crystallinity for X-ray diffraction studies .
    • Reduced hygroscopicity compared to free bases .

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